4-(Difluoromethoxy)-2,6-difluorobenzaldehyde
Description
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a difluoromethoxy group at the para position (C4) and fluorine atoms at the ortho positions (C2 and C6). Its molecular formula is C₈H₄F₄O₂, with a molecular weight of 220.11 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of fluorine substituents, which enhance the reactivity of the aldehyde group in condensation reactions (e.g., forming imidazoles or other heterocycles) .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBLTLWIYNKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents under controlled conditions. For instance, difluorocarbene generated from difluoromethylating reagents can be used to introduce the difluoromethoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient introduction of difluoromethoxy groups onto the benzaldehyde core .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Difluoromethylating Agents:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Scientific Research Applications
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of idiopathic pulmonary fibrosis, the compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include:
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1): Features a methoxy group at C3 and difluoromethoxy at C2.
4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 918524-93-3): Substitutes the difluoromethoxy group with a benzyloxy moiety at C3.
Key structural differences lie in the electronic and steric properties of substituents:
Physicochemical Properties
- Solubility Trends : The benzyloxy derivative’s lower solubility compared to the difluoromethoxy analogues highlights the impact of lipophilic substituents on hydrophobicity .
- Bioavailability : Fluorine’s presence improves blood-brain barrier (BBB) permeability and metabolic stability, making the target compound more suitable for CNS-targeting drug candidates than the benzyloxy analogue .
Biological Activity
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is a fluorinated organic compound with potential applications in medicinal chemistry and biochemistry. The unique structure of this compound, characterized by the presence of difluoromethoxy and difluoro substituents on a benzaldehyde framework, suggests intriguing biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is C9H6F4O. Its structure can be represented as follows:
This compound features two fluorine atoms at the 2 and 6 positions of the benzene ring and a difluoromethoxy group (-O-CH(F)_2) at the para position relative to the aldehyde group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes. For instance, the difluoromethoxy group can enhance binding affinity through hydrogen bonding and van der Waals interactions with enzyme active sites. Preliminary studies suggest that this compound may act as a potent inhibitor of certain kinases involved in cancer progression, although detailed kinetic studies are needed to confirm these findings.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of fluorinated compounds. The presence of multiple fluorine atoms can enhance lipophilicity and cellular permeability, potentially increasing antimicrobial efficacy. In vitro assays have shown that this compound exhibits activity against various bacterial strains, including some resistant strains.
Anticancer Properties
Fluorinated benzaldehydes have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Initial results indicate that this compound may inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways involved in cell survival.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of kinases | |
| Antimicrobial | Active against resistant bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Enzyme Inhibition Study :
A study published in Journal of Medicinal Chemistry explored the inhibition of a specific kinase by various fluorinated benzaldehydes. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition, suggesting further investigation into its mechanism could be fruitful. -
Antimicrobial Activity Assessment :
In a comparative study on the antimicrobial efficacy of fluorinated compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound for further development in antimicrobial therapies. -
Anticancer Mechanism Exploration :
A recent investigation into the anticancer effects of fluorinated benzaldehydes revealed that this compound significantly reduced viability in breast cancer cell lines via apoptosis induction pathways. This study highlights the compound's potential role in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
